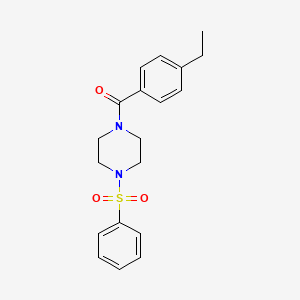

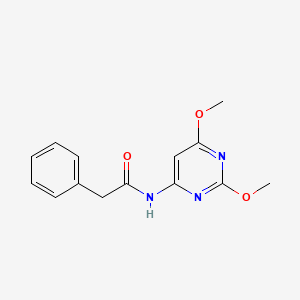

![molecular formula C21H16N2OS B5665413 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5665413.png)

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide, typically involves the formation of the benzothiazole ring followed by its functionalization. One approach to synthesizing such compounds starts from basic precursors like 2-(4-methylphenyl)acetic acid, which undergoes cyclization and subsequent reactions to introduce the benzamide functionality. These synthetic routes are designed to incorporate various substituents on the benzothiazole and benzamide rings, enabling the exploration of structure-activity relationships (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring linked to a benzamide group. The structural characterization often involves spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular conformation, the nature of substituents, and the overall geometry of the compound. Structural analyses reveal the importance of non-covalent interactions, such as π-π stacking and hydrogen bonding, in determining the stability and reactivity of these molecules (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions that are influenced by their functional groups and molecular structure. These reactions include electrophilic substitution, nucleophilic addition, and cycloaddition, enabling the synthesis of a wide range of analogs with diverse biological activities. The chemical properties of these compounds are significantly affected by the electron-donating or withdrawing nature of substituents on the benzothiazole and benzamide rings. These properties are crucial in determining the reactivity and potential applications of these compounds in medicinal chemistry and other fields (Angulo-Cornejo et al., 2000).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are essential for their practical applications. These properties can be modulated by altering the chemical structure, for example, by introducing different substituents on the benzothiazole and benzamide rings. Understanding the physical properties is crucial for the formulation and development of these compounds for various applications.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure. The presence of electron-withdrawing or donating groups affects the compound's reactivity, enabling its participation in a range of chemical reactions. These properties are pivotal in the design and synthesis of new compounds with enhanced biological activities and selectivity (Shi et al., 1996).

特性

IUPAC Name |

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-11-12-16(21-23-17-9-5-6-10-19(17)25-21)13-18(14)22-20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUBEWBJXFAXJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5665350.png)

![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5665365.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665369.png)

![3-[(3R*,4S*)-1-(4-methylphthalazin-1-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5665374.png)

![(1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5665386.png)

![1,3,6-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5665430.png)

![4-(2-amino-2-oxoethyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5665439.png)